2-(4-Butoxybenzoyl)-6-methoxypyridine
Overview
Description
2-(4-Butoxybenzoyl)-6-methoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a butoxybenzoyl group at the 2-position and a methoxy group at the 6-position of the pyridine ring
Scientific Research Applications
2-(4-Butoxybenzoyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
This compound is structurally similar to 4-Butylbenzoyl chloride , which has been used in the synthesis of various compounds
Mode of Action
It is likely that this compound interacts with its targets through a mechanism similar to other benzoyl chloride derivatives . These compounds are known to be reactive and can form covalent bonds with various biological molecules .
Biochemical Pathways
The specific biochemical pathways affected by 2-(4-Butoxybenzoyl)-6-methoxypyridine are currently unknown . Given its structural similarity to other benzoyl chloride derivatives, it may influence pathways involving these compounds
Result of Action
Given its structural similarity to other benzoyl chloride derivatives, it may share some of their biological activities
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxybenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxybenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The butoxybenzoyl group can be reduced to form a butyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).
Major Products Formed
Oxidation: Formation of 2-(4-butoxybenzoyl)-6-pyridinecarboxaldehyde.
Reduction: Formation of 2-(4-butylbenzoyl)-6-methoxypyridine.
Substitution: Formation of 2-(4-butoxybenzoyl)-6-halopyridine.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Butoxybenzoyl)-3-methylpyridine
- 2-(4-Butoxybenzoyl)pyridine
- 2-[(4-Butoxybenzoyl)amino]benzamide
Uniqueness
2-(4-Butoxybenzoyl)-6-methoxypyridine is unique due to the presence of both a butoxybenzoyl group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
IUPAC Name |
(4-butoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-4-12-21-14-10-8-13(9-11-14)17(19)15-6-5-7-16(18-15)20-2/h5-11H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTZUITUONMYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901237651 | |
Record name | (4-Butoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901237651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-08-9 | |
Record name | (4-Butoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Butoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901237651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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